gamma-D-Glutamylglycine
Overview
Description
Gamma-D-Glutamylglycine (γ-DGG) is an ionotropic glutamate antagonist . It has been used as a rapidly dissociating, low-affinity competitive antagonist at AMPA receptors .
Molecular Structure Analysis
Gamma-D-Glutamylglycine has a molecular formula of C7H12N2O5 . It contains a total of 25 bonds, including 13 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 2 carboxylic acids (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), and 2 hydroxyl groups .Chemical Reactions Analysis
Gamma-glutamyltranspeptidases (γ-GTs) are enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine and the transfer of the released γ-glutamyl group to amino acids or short peptides . The enzymatic reactions catalyzed by γ-GTs involve the cleavage of the γ-glutamyl linkage of γ-glutamyl compounds, such as GSH, and the transfer of the γ-glutamyl moiety to other amino acids or short peptides .Physical And Chemical Properties Analysis
Gamma-D-Glutamylglycine has a molecular weight of 204.18 . It is a solid substance that is soluble in water to 100 mM .Scientific Research Applications
Antioxidant Mechanisms and Protective Roles
Gamma-D-Glutamylglycine has been studied for its role in antioxidant mechanisms within the body. It is involved in the modulation of cellular redox states and plays a crucial role in the maintenance of glutathione levels, a vital antioxidant that protects cells against oxidative stress (Prousky, 2007; Kaplowitz, Aw, & Ookhtens, 1985). These properties suggest γ-D-Glutamylglycine's potential in researching protective strategies against diseases characterized by oxidative damage.
Neuropharmacology and Neuropsychiatric Disorders
In neuropharmacology, research has explored the effects of glutamate-modulating drugs, highlighting the potential of compounds like γ-D-Glutamylglycine in managing disorders such as obsessive-compulsive disorder (OCD) and other neuropsychiatric conditions (Grados, Specht, Sung, & Fortune, 2013). This area of research opens avenues for developing novel treatments that modulate glutamatergic signaling pathways.
Plant Stress Resistance and Agricultural Applications
Gamma-D-Glutamylglycine's role extends to agricultural science, where it is implicated in improving plant resistance to abiotic stresses such as drought and salinity (Ashraf & Foolad, 2007). Understanding the mechanisms by which γ-D-Glutamylglycine and related compounds confer stress resistance could lead to advances in crop production and sustainability.
Neuromodulation and Cognitive Enhancement
Research on γ-D-Glutamylglycine has also touched on its potential for cognitive enhancement and as a treatment for cognitive disorders. Compounds acting on NMDA receptors, including those that modulate the glycine site, have shown promise in enhancing cognition and offering rapid antidepressant effects without the side effects associated with NMDA receptor antagonists (Moskal, Burch, Burgdorf, Kroes, Stanton, Disterhoft, & Leander, 2014). This research suggests the potential of γ-D-Glutamylglycine in developing treatments for cognitive and mood disorders.
Future Directions
Gamma-glutamylcysteine, a direct precursor of glutathione, possesses antioxidant and anti-inflammatory properties . It has been investigated for its protective effects and mechanisms in D-galactose-induced senescence in PC12 cells and aging mice . This suggests that gamma-D-Glutamylglycine, being related, may also have potential therapeutic applications in the prevention and treatment of age-related diseases.
properties
IUPAC Name |
(2R)-2-amino-5-(carboxymethylamino)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5/c8-4(7(13)14)1-2-5(10)9-3-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIJGUBIMXQCMF-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NCC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)NCC(=O)O)[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-D-Glutamylglycine | |
CAS RN |
6729-55-1 | |
Record name | γ-D-Glutamylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6729-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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